Biological Activity Contrast: Unsubstituted Phenylethyl vs. 4-Chlorophenylethyl Analog Against EBNA1 and BZLF1
The target compound (CAS 689266-35-1) carries an unsubstituted N-(2-phenylethyl) terminus. ChEMBL-curated assays report no activity at ≤10 µM for this compound [1]. By contrast, the direct 4-chlorophenyl analog (N-[2-(4-chlorophenyl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, CID 3366877) shows IC₅₀ values of 13.4 µM against Epstein-Barr nuclear antigen 1 (EBNA1, HHV-4) and 111 µM against trans-activator protein BZLF1 in qHTS screening at The Scripps Research Institute Molecular Screening Center [2].
| Evidence Dimension | Inhibitory activity against EBNA1 and BZLF1 (HHV-4) |
|---|---|
| Target Compound Data | No activity ≤10 µM against any ChEMBL-assayed target (inferred from ChEMBL activity summary) [1] |
| Comparator Or Baseline | 4-Chlorophenylethyl analog (CID 3366877): EBNA1 IC₅₀ = 13.4 µM; BZLF1 IC₅₀ = 111 µM [2] |
| Quantified Difference | ≥100-fold shift in potency; chlorination at the para-position converts an inactive scaffold into a low-micromolar EBNA1 ligand |
| Conditions | EBNA1: PubChem BioAssay AID 2381; BZLF1: PubChem BioAssay AID 2377; qHTS format, Scripps Research Institute Molecular Screening Center |
Why This Matters
This directly demonstrates that the unsubstituted phenylethyl compound serves as a negative control or SAR baseline, whereas the 4-chloro derivative represents the minimum pharmacophoric requirement for EBNA1 engagement—defining clear, non-interchangeable procurement roles.
- [1] CERSI Excipients Browser, UCSF-Stanford CERSI. CAS 689266-35-1 entry, ChEMBL bioactivity summary: no activity ≤10 µM reported. View Source
- [2] BindingDB BDBM62479. N-[2-(4-chlorophenyl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide (CID 3366877). EBNA1 IC₅₀ = 1.34E+4 nM (13.4 µM); BZLF1 IC₅₀ = 1.11E+5 nM (111 µM). SRIMSC/PubChem AID 2381, AID 2377. View Source
